molecular formula C6H10ClN3OS B12951546 3-(Thiazol-4-yl)propanehydrazide hydrochloride

3-(Thiazol-4-yl)propanehydrazide hydrochloride

Cat. No.: B12951546
M. Wt: 207.68 g/mol
InChI Key: WTCOPONDXBLGND-UHFFFAOYSA-N
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Description

3-(Thiazol-4-yl)propanehydrazide hydrochloride is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiazol-4-yl)propanehydrazide hydrochloride typically involves the reaction of thiazole derivatives with hydrazine derivatives under controlled conditions. One common method includes the condensation of thiazole-4-carboxylic acid with hydrazine hydrate, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Thiazol-4-yl)propanehydrazide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

3-(Thiazol-4-yl)propanehydrazide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiazol-4-yl)propanehydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiazol-4-yl)propanehydrazide hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C6H10ClN3OS

Molecular Weight

207.68 g/mol

IUPAC Name

3-(1,3-thiazol-4-yl)propanehydrazide;hydrochloride

InChI

InChI=1S/C6H9N3OS.ClH/c7-9-6(10)2-1-5-3-11-4-8-5;/h3-4H,1-2,7H2,(H,9,10);1H

InChI Key

WTCOPONDXBLGND-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CS1)CCC(=O)NN.Cl

Origin of Product

United States

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